molecular formula C10H8O3 B11762224 1-(6-Hydroxybenzofuran-7-yl)ethanone

1-(6-Hydroxybenzofuran-7-yl)ethanone

Cat. No.: B11762224
M. Wt: 176.17 g/mol
InChI Key: KFQXPRYPYBLKTO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Hydroxybenzofuran-7-yl)ethanone can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid, followed by the formation of 6-methoxybenzofuran in acetic anhydride, and finally demethylation with sodium 1-dodecanethiolate . This process is safe, cost-effective, environmentally benign, and scalable .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis techniques that prioritize safety, cost-efficiency, and environmental sustainability. The optimized process described above can be scaled up to produce over 2.6 kg of the product in good overall yield .

Chemical Reactions Analysis

Types of Reactions

1-(6-Hydroxybenzofuran-7-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or other reduced derivatives.

Mechanism of Action

The mechanism of action of 1-(6-Hydroxybenzofuran-7-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, or other proteins, thereby influencing cellular functions. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Hydroxybenzofuran-7-yl)ethanone is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

1-(6-hydroxy-1-benzofuran-7-yl)ethanone

InChI

InChI=1S/C10H8O3/c1-6(11)9-8(12)3-2-7-4-5-13-10(7)9/h2-5,12H,1H3

InChI Key

KFQXPRYPYBLKTO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC2=C1OC=C2)O

Origin of Product

United States

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